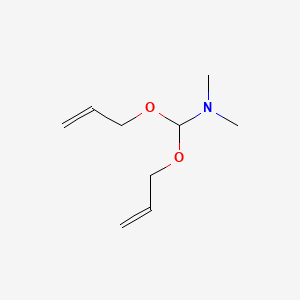
N-(2-Formylamino-(1,1',4',1'')terphenyl-2''-YL)-formamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-Formylamino-(1,1’,4’,1’‘)terphenyl-2’'-YL)-formamide: is a complex organic compound characterized by its unique structure, which includes a terphenyl backbone with formylamino groups
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Formylamino-(1,1’,4’,1’‘)terphenyl-2’'-YL)-formamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Terphenyl Backbone: This can be achieved through Suzuki coupling reactions, where aryl halides and boronic acids are coupled in the presence of a palladium catalyst.
Introduction of Formyl Groups: The formyl groups can be introduced via formylation reactions, such as the Vilsmeier-Haack reaction, which involves the use of DMF and POCl3.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.
化学反応の分析
Types of Reactions:
Oxidation: N-(2-Formylamino-(1,1’,4’,1’‘)terphenyl-2’'-YL)-formamide can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the formylamino groups can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: Carboxylic acids or aldehydes.
Reduction: Amines or alcohols.
Substitution: Derivatives with different functional groups replacing the formylamino groups.
科学的研究の応用
Chemistry:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Materials Science:
Biology:
Bioconjugation: Can be used to modify biomolecules for imaging or therapeutic purposes.
Medicine:
Drug Development: Investigated for its potential as a pharmacophore in the design of new drugs.
Industry:
Polymer Chemistry: Used in the synthesis of specialty polymers with unique properties.
作用機序
The mechanism of action of N-(2-Formylamino-(1,1’,4’,1’‘)terphenyl-2’'-YL)-formamide depends on its application. In organic synthesis, it acts as a versatile intermediate, participating in various reactions to form more complex structures. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, through its formylamino groups, influencing biochemical pathways.
類似化合物との比較
- 1,3,5-Tris(4-aminophenyl)benzene
- 1,3,5-Tris(4-formylphenyl)benzene
Comparison:
- 1,3,5-Tris(4-aminophenyl)benzene: Similar in structure but lacks the formyl groups, making it less reactive in certain types of chemical reactions.
- 1,3,5-Tris(4-formylphenyl)benzene: Contains formyl groups but lacks the amino groups, which limits its applications in bioconjugation and drug development.
Uniqueness: N-(2-Formylamino-(1,1’,4’,1’‘)terphenyl-2’'-YL)-formamide is unique due to the presence of both formyl and amino groups, providing a balance of reactivity and functionality that is valuable in various scientific and industrial applications.
特性
CAS番号 |
34673-75-1 |
|---|---|
分子式 |
C20H16N2O2 |
分子量 |
316.4 g/mol |
IUPAC名 |
N-[2-[4-(2-formamidophenyl)phenyl]phenyl]formamide |
InChI |
InChI=1S/C20H16N2O2/c23-13-21-19-7-3-1-5-17(19)15-9-11-16(12-10-15)18-6-2-4-8-20(18)22-14-24/h1-14H,(H,21,23)(H,22,24) |
InChIキー |
HDLRCMROLVGHFY-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)C2=CC=C(C=C2)C3=CC=CC=C3NC=O)NC=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![ethyl (2Z)-5-[4-(acetyloxy)-3-methoxyphenyl]-2-[1-(2-fluorobenzyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11964899.png)
![N'-[(E)-(3-fluorophenyl)methylidene]-2-phenyl-4-quinolinecarbohydrazide](/img/structure/B11964907.png)


![methyl 4-[(E)-(2-{[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]acetyl}hydrazinylidene)methyl]benzoate](/img/structure/B11964935.png)
![4-[[(E)-[(3,4-dimethoxyphenyl)-[hexadecyl(methyl)amino]methylidene]amino]sulfamoyl]benzoic acid](/img/structure/B11964937.png)

![2-hydroxybenzaldehyde [3-methyl-2,6-dioxo-7-(2-phenoxyethyl)-2,3,6,7-tetrahydro-1H-purin-8-yl]hydrazone](/img/structure/B11964950.png)

![7-Hexyl-1,3-dimethyl-8-[(4-methylphenyl)methylsulfanyl]purine-2,6-dione](/img/structure/B11964958.png)

![2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(4-nitrophenyl)ethylidene]acetohydrazide](/img/structure/B11964960.png)
![2-methylpropyl (2E)-2-(4-tert-butylbenzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11964968.png)
